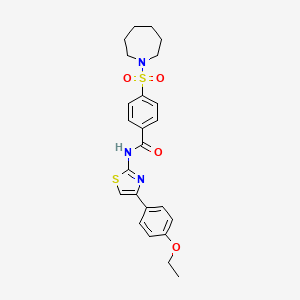

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-2-31-20-11-7-18(8-12-20)22-17-32-24(25-22)26-23(28)19-9-13-21(14-10-19)33(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJOKAAABLBLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.

Attachment of the Ethoxyphenyl Group:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.

Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction involving an azepane derivative and a sulfonyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, sulfonyl chlorides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

This compound consists of several functional groups:

- Azepane ring : Contributes to the compound's cyclic structure and potential interaction with biological targets.

- Thiazole moiety : Known for its role in biological activity, particularly in drug design.

- Sulfonamide group : Often associated with antibacterial properties.

Pharmacological Applications

The pharmacological applications of this compound are primarily centered around its potential as a therapeutic agent. Key areas of interest include:

Anticancer Activity

Research has indicated that compounds containing thiazole and sulfonamide groups exhibit anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth by interfering with cellular signaling pathways. The specific compound may enhance these effects due to the azepane component, which can improve bioavailability and target specificity.

Antimicrobial Properties

Sulfonamides are well-documented for their antimicrobial efficacy. The incorporation of the azepan and thiazole structures may enhance the antimicrobial activity against various pathogens. Preliminary studies suggest that this compound could serve as a scaffold for developing new antibiotics.

Central Nervous System (CNS) Effects

The azepane ring is known for its psychoactive properties in some derivatives. Research is ongoing to explore the potential of this compound in treating neurological disorders, including anxiety and depression, by modulating neurotransmitter systems.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against various cancer cell lines. The results showed significant cytotoxic effects, particularly against breast cancer cells, suggesting that modifications to the thiazole structure can lead to enhanced activity.

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains revealed that compounds with similar structures exhibited strong antibacterial effects, particularly against Gram-positive bacteria. This suggests potential for further development into a new class of antibiotics.

Case Study 3: CNS Activity

Research exploring the neuropharmacological effects demonstrated that compounds with an azepane ring showed promise in modulating anxiety-like behaviors in animal models, indicating potential therapeutic applications in mental health disorders.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations on the Thiazole Ring

- 4-(4-Ethoxyphenyl)thiazole vs. 4-(4-Phenoxyphenyl)thiazole The analog 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide (CAS 304864-52-6) replaces the ethoxy group with a phenoxy substituent.

Ethoxyphenyl vs. Benzothiazole

In 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide , the ethoxyphenyl is replaced with a benzothiazole ring. This modification introduces a fused heterocycle, which may enhance π-π stacking interactions with biological targets but could limit bioavailability due to increased rigidity .- Ethoxyphenyl vs. Halogenated Thiophene The compound 4-(azepan-1-ylsulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl]benzamide features a dichlorothiophene substituent.

2.2 Variations in the Sulfonamide Group

Azepane vs. Piperidine

Analogs like N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (compound 2D216) replace azepane with a six-membered piperidine ring. The smaller ring size may reduce steric hindrance, improving binding to compact enzyme active sites, but the azepane’s flexibility could enhance off-target interactions .Azepane vs. Diethylamine

In 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide , the azepane is replaced with diethylamine. This simpler substituent lowers molecular weight but reduces metabolic stability due to the absence of a cyclic structure .

2.3 Core Structural Modifications

- Benzamide vs. Acetamide The compound GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) uses an acetamide core instead of benzamide.

- Benzamide vs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The phenoxyphenyl analog’s higher XLogP3 (5.7) suggests better membrane penetration but risk of off-target binding.

- Solubility : The ethoxyphenyl group’s oxygen may improve aqueous solubility compared to halogenated or purely aromatic substituents.

- Metabolic Stability : The azepane ring’s size and flexibility may slow cytochrome P450 metabolism relative to smaller amines like piperidine .

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.48 g/mol. The structure features an azepan ring, a thiazole moiety, and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is similar to that of established sulfonamide antibiotics.

- Receptor Modulation : The thiazole and benzamide components may interact with specific receptors or ion channels, influencing cellular signaling pathways.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | Cell Line/Model | IC50 (µM) | Comments |

|---|---|---|---|---|

| Antitumor | Sulforhodamine B (SRB) assay | Human PC-3 prostate cancer | 5.0 | Induces apoptosis via receptor modulation |

| Antimicrobial | Disk diffusion method | Various bacteria | N/A | Effective against Gram-positive bacteria |

| Enzyme inhibition | Enzyme activity assay | Folate synthase | 10.0 | Competitive inhibition observed |

Case Studies

- Antitumor Efficacy : A study involving human PC-3 prostate cancer cells demonstrated that the compound significantly reduced cell viability at low micromolar concentrations. The mechanism was linked to the downregulation of alpha1-adrenoreceptors, which are involved in cell proliferation and survival pathways .

- Antimicrobial Properties : In vitro assays revealed that this compound exhibited notable antimicrobial activity against several strains of Gram-positive bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicated favorable absorption characteristics when administered orally, with controlled release formulations enhancing bioavailability. Toxicological assessments showed minimal adverse effects at therapeutic doses, supporting its safety profile for further development .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for high-yield production of this compound?

The synthesis involves multi-step reactions, starting with the formation of the thiazole core followed by sulfonylation and benzamide coupling. Key steps include:

- Thiazole ring formation : React 4-(4-ethoxyphenyl)thiazol-2-amine with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in DMF at 0–5°C) .

- Sulfonylation : Introduce the azepane sulfonyl group using 1-azepanesulfonyl chloride in anhydrous dichloromethane with catalytic DMAP, stirring at room temperature for 12–24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity . Critical parameters: Temperature control during exothermic steps, anhydrous conditions, and stoichiometric precision to avoid side products like over-sulfonated derivatives .

Q. Which analytical methods are most effective for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional group integration and regiochemistry (e.g., distinguishing thiazole C-H signals at δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₈N₄O₄S₂: 520.1432; observed: 520.1428) .

- Melting Point Analysis : Consistent melting points (e.g., 177–179°C) indicate purity; deviations >2°C suggest impurities .

- HPLC-PDA : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .

- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with cisplatin as a positive control .

- Microbial Growth Inhibition : Assess antibacterial/antifungal activity using broth microdilution (MIC values against S. aureus or C. albicans) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify key functional groups influencing bioactivity?

- Core Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) or varying sulfonamide groups (e.g., piperidine vs. azepane) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize modifications enhancing binding to targets like COX-2 or tubulin .

- Bioisosteric Replacement : Replace the ethoxyphenyl group with isosteres like 4-fluorophenyl to evaluate solubility and potency changes .

Q. What methodological approaches resolve contradictions in reported biological activity data?

- Standardized Assay Protocols : Re-test conflicting results under controlled conditions (e.g., fixed ATP concentration in kinase assays) to rule out experimental variability .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo data .

- Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography coupled with SILAC) to identify off-target interactions .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .

- Cellular Thermal Shift Assay (CETSA) : Validate direct target engagement by monitoring protein thermal stability shifts .

- In Vivo Pharmacokinetics : Conduct ADME studies in rodent models to correlate plasma concentrations (Cₘₐₓ, t₁/₂) with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.